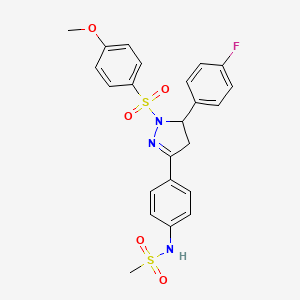
N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O5S2 and its molecular weight is 503.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups, including a pyrazole core, fluorophenyl, and methanesulfonamide moieties. Its chemical structure can be represented as:
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 395.44 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review by Bouabdallah et al. (2022) noted that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as MCF7 and NCI-H460. The compound demonstrated an IC50 value of approximately 3.79 µM against MCF7 cells, indicating potent antiproliferative effects .
Case Study: Cytotoxicity Assays
In a comparative study, several pyrazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results are summarized in Table 2:
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(5-(4-fluorophenyl)-... | MCF7 | 3.79 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)... | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-... | NCI-H460 | 14.5 |
These findings suggest that the compound's structural features contribute to its biological activity, particularly in targeting cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators. The specific anti-inflammatory mechanisms related to N-(4-(5-(4-fluorophenyl)-... remain to be fully elucidated but are supported by broader studies on similar compounds.
The biological activity of N-(4-(5-(4-fluorophenyl)-...) may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells is a critical aspect of its anticancer activity.
- Modulation of Enzymatic Activity : Similar pyrazole compounds have been shown to inhibit COX enzymes, which play a significant role in inflammation.
- Interaction with Molecular Targets : Studies suggest that pyrazole derivatives can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-11-13-21(14-12-20)34(30,31)27-23(17-3-7-18(24)8-4-17)15-22(25-27)16-5-9-19(10-6-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUUMAWAGNRMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














